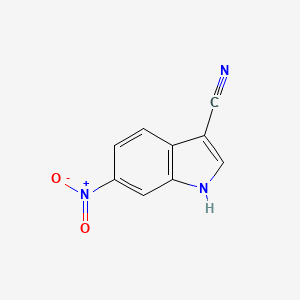

6-nitro-1H-indole-3-carbonitrile

Overview

Description

6-Nitro-1H-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-1H-indole-3-carbonitrile typically involves the nitration of 1H-indole-3-carbonitrile. One common method is the reaction of 1H-indole-3-carbonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful temperature control to avoid over-nitration and degradation of the indole ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.

Cyclization: The compound can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products:

Reduction: 6-Amino-1H-indole-3-carbonitrile.

Substitution: Various substituted indole derivatives.

Cyclization: Fused heterocyclic compounds.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for therapeutic development. Notable applications include:

- Anticancer Activity : Research indicates that derivatives of indole, including 6-nitro-1H-indole-3-carbonitrile, have shown promising results in inhibiting cancer cell proliferation. For example, studies have demonstrated that modifications at the indole ring can enhance anticancer properties against various cancer cell lines .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects. In vitro studies suggest that it possesses activity against several pathogenic bacteria and fungi, which is crucial for developing new antibiotics .

- Anti-inflammatory Effects : Recent investigations highlight the anti-inflammatory potential of indole derivatives, including this compound. These compounds may inhibit pro-inflammatory cytokines, providing therapeutic avenues for inflammatory diseases .

Synthetic Applications

This compound serves as an essential building block in organic synthesis:

- Multi-component Reactions : It is utilized in multi-component reactions to synthesize various heterocyclic compounds, including pyridines and pyrazoles. This versatility allows for the rapid construction of complex molecular architectures .

- Ligand Development : The compound has been explored as a ligand in coordination chemistry, enhancing the properties of metal complexes used in catalysis and material science .

Case Study 1: Anticancer Research

A study investigated the anticancer properties of this compound derivatives against human breast cancer cells (MCF-7). Results showed that specific modifications increased cytotoxicity compared to standard treatments, suggesting potential for further development in cancer therapies .

Case Study 2: Antimicrobial Screening

In another study, a series of indole derivatives including this compound were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings indicated significant inhibition zones, supporting its use as a lead compound in antibiotic development .

Table 1: Biological Activities of this compound Derivatives

Table 2: Synthetic Applications

Mechanism of Action

The mechanism of action of 6-nitro-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

1H-Indole-3-carbonitrile: Lacks the nitro group, resulting in different reactivity and biological activity.

6-Amino-1H-indole-3-carbonitrile:

5-Nitro-1H-indole-3-carbonitrile: The position of the nitro group affects the compound’s reactivity and biological activity

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .

Biological Activity

6-Nitro-1H-indole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a nitro group () and a cyano group () attached to the indole ring. This unique structure contributes to its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 218.18 g/mol.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the reduction of the nitro group. These intermediates can interact with cellular components, leading to various biological effects, including cytotoxicity and modulation of enzyme activity. Additionally, the cyano group can participate in covalent bonding with nucleophilic sites in proteins, influencing their function and activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that derivatives of indole compounds, including this compound, effectively inhibited tumor growth in mouse models .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung) | 10.0 | Cell cycle arrest |

2. Antimicrobial Activity

The compound also displays promising antimicrobial properties. Nitro-containing compounds are known for their ability to disrupt microbial DNA through the formation of toxic intermediates upon reduction . In particular, this compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several nitro derivatives, including this compound, against resistant strains of bacteria. Results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Nitro compounds can modulate inflammatory pathways by inhibiting key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) . This suggests that the compound may serve as a lead for developing new anti-inflammatory therapies.

Table 2: Anti-inflammatory Activity Assessment

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-nitro-1H-indole-3-carbonitrile, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or nitration of indole derivatives. For example, bromination of 1H-indole-3-carbonitrile precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce functional groups at specific positions. Subsequent nitration with nitric acid/sulfuric acid mixtures introduces the nitro group. Reaction parameters such as temperature (e.g., 0–5°C for nitration to avoid over-oxidation), solvent polarity, and stoichiometry are critical for yield optimization. Analytical techniques like TLC and NMR are used to monitor intermediates .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the positions of the nitro and nitrile groups. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹). X-ray crystallography, though less common for nitriles, can resolve ambiguities in regiochemistry when single crystals are obtainable. Cross-referencing spectral data with computational predictions (e.g., DFT) enhances reliability .

Q. What are the common chemical reactions involving this compound in medicinal chemistry?

- Methodological Answer : The nitro group participates in reduction reactions (e.g., catalytic hydrogenation to amines) for generating bioactive intermediates. The nitrile moiety can undergo nucleophilic substitution with amines or thiols to form amidines or thioamides. Cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts enable diversification of the indole scaffold. Reaction design must account for the electron-withdrawing effects of the nitro group, which can deactivate the aromatic ring toward electrophilic substitution .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites. Frontier molecular orbital (FMO) analysis predicts reactivity trends, such as the nitro group’s impact on HOMO-LUMO gaps. These insights guide synthetic strategies, such as regioselective functionalization. Vibrational frequency simulations (IR/Raman) validate experimental spectra and assign modes (e.g., NO₂ symmetric/asymmetric stretching) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between observed and predicted NMR shifts may arise from solvent effects or tautomerism. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers. 2D NMR techniques (COSY, HSQC) clarify coupling patterns and connectivity. For ambiguous cases, compare experimental data with computational NMR predictions (e.g., GIAO method) or synthesize derivatives (e.g., acetylation) to probe substituent effects .

Q. How do steric and electronic effects influence the catalytic cross-coupling of this compound?

- Methodological Answer : The nitro group’s electron-withdrawing nature reduces electron density at the indole ring, requiring electron-rich catalysts (e.g., Pd(PPh₃)₄) for cross-coupling. Steric hindrance at the 3-position (nitrile) directs coupling to the 5- or 7-positions. Optimize ligand choice (e.g., bulky phosphines) to enhance selectivity. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots quantify electronic effects .

Q. What experimental approaches evaluate the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., kinases). In vitro assays (e.g., MTT for cytotoxicity) screen derivatives against cancer cell lines. Structure-activity relationship (SAR) analysis correlates substituent effects (e.g., nitro vs. amino groups) with potency. Metabolite stability is assessed via liver microsome assays .

Q. Methodological Notes

- Synthesis Optimization : Prioritize stepwise functionalization (e.g., bromination before nitration) to avoid side reactions .

- Data Validation : Use orthogonal analytical methods (e.g., HPLC-MS alongside NMR) to confirm purity and structure .

- Safety : Handle nitriles and nitro compounds in fume hoods; use personal protective equipment (PPE) due to toxicity risks .

Properties

IUPAC Name |

6-nitro-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-6-5-11-9-3-7(12(13)14)1-2-8(6)9/h1-3,5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNGQQUAXSHFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300543 | |

| Record name | 6-nitro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4769-99-7 | |

| Record name | 6-Nitro-1H-indole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4769-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-nitro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.